molecular formula C18H16BF4N B14147526 1-Methyl-2,6-diphenylpyridin-1-ium tetrafluoroborate CAS No. 42590-16-9

1-Methyl-2,6-diphenylpyridin-1-ium tetrafluoroborate

Cat. No.: B14147526
CAS No.: 42590-16-9
M. Wt: 333.1 g/mol
InChI Key: PJKRGQHJYDHIAT-UHFFFAOYSA-N
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Description

1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate is a heterocyclic compound with a unique structure that includes a pyridinium core substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate typically involves the alkylation of 2,6-diphenylpyridine with methyl iodide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions may vary, but typical conditions include room temperature to moderate heating and the use of solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-methylated or de-phenylated compounds

Scientific Research Applications

1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate has several scientific research applications, including:

    Chemistry: Used as a catalyst or reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate include:

  • 2,6-diphenylpyridine
  • 1-methylpyridinium salts
  • Tetrafluoroborate salts of other heterocyclic compounds

Uniqueness

What sets 1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate apart from similar compounds is its unique combination of a pyridinium core with methyl and phenyl substitutions, along with the tetrafluoroborate counterion. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

42590-16-9

Molecular Formula

C18H16BF4N

Molecular Weight

333.1 g/mol

IUPAC Name

1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate

InChI

InChI=1S/C18H16N.BF4/c1-19-17(15-9-4-2-5-10-15)13-8-14-18(19)16-11-6-3-7-12-16;2-1(3,4)5/h2-14H,1H3;/q+1;-1

InChI Key

PJKRGQHJYDHIAT-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1=C(C=CC=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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